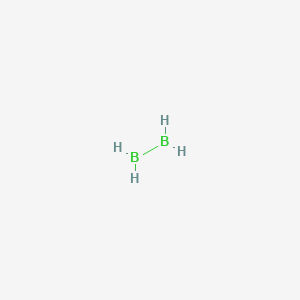

Diborane(4)

描述

属性

CAS 编号 |

18099-45-1 |

|---|---|

分子式 |

B2H4 |

分子量 |

25.66 g/mol |

IUPAC 名称 |

boranylborane |

InChI |

InChI=1S/B2H4/c1-2/h1-2H2 |

InChI 键 |

QSJRRLWJRLPVID-UHFFFAOYSA-N |

SMILES |

BB |

规范 SMILES |

BB |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Diborane(4)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth exploration of the history, discovery, and synthesis of diborane(4) and its derivatives. It includes a chronological overview of key scientific milestones, detailed experimental protocols for pivotal syntheses, and a comparative analysis of various synthetic methodologies.

Introduction

Diborane(4) (B₂H₄) and its derivatives represent a fascinating class of compounds that have evolved from a structural curiosity to indispensable reagents in modern synthetic chemistry.[1][2] The journey of diboron(4) compounds began in 1925, and since then, the field has been marked by significant advancements in understanding their unique bonding and reactivity.[1] Nobel Prizes awarded to William Lipscomb in 1976 and Herbert C. Brown in 1979 for their work on borane chemistry underscore the importance of this area of research.[1][3] This guide delves into the historical context of their discovery and provides a comprehensive overview of the synthetic routes developed for these versatile molecules.

History of Discovery: A Chronological Overview

The story of diborane(4) is deeply rooted in the pioneering work on boron hydrides by German chemist Alfred Stock.[4][5][6][7][8] His research from 1912 to 1936 laid the groundwork for the synthesis and handling of highly reactive boranes, for which he developed essential vacuum-line techniques.[4][6][7][9][10] Although his primary focus was on compounds like diborane(6) (B₂H₆), his investigations led to the first synthesis of a diboron(4) species.[3][11]

The timeline below highlights the key milestones in the discovery and characterization of diborane(4) and its derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diborane - Molecule of the Month - October 2020 (JSMol version) [chm.bris.ac.uk]

- 4. api.pageplace.de [api.pageplace.de]

- 5. Alfred Stock - Wikipedia [en.wikipedia.org]

- 6. Diborane: Chemical for Organic Synthesis | Borates Today [borates.today]

- 7. Diborane [chemeurope.com]

- 8. Alfred_Stock [chemeurope.com]

- 9. Diborane - Wikipedia [en.wikipedia.org]

- 10. Boranes - Wikipedia [en.wikipedia.org]

- 11. encyclopedia.com [encyclopedia.com]

Theoretical Prediction of the Diborane(4) Structure: A Technical Guide

Abstract

Diborane(4) (B₂H₄) is a transient molecule of significant interest in boron chemistry due to its structural isomerism and electron-deficient nature. Unlike its more stable relative, diborane(6), B₂H₄ has not been isolated as a stable compound under ordinary conditions, making theoretical and computational chemistry indispensable tools for understanding its intrinsic properties. This guide provides an in-depth analysis of the theoretically predicted structures of Diborane(4), focusing on the computational methodologies employed, the key structural and energetic data derived from high-level ab initio calculations, and the experimental evidence that supports these theoretical models. The document is intended for researchers and professionals in chemistry and drug development who utilize computational tools for molecular design and analysis.

Theoretical Isomers of Diborane(4)

Computational studies have identified two primary low-energy isomers on the B₂H₄ potential energy surface. The relative stability of these isomers has been a subject of considerable theoretical investigation, with predictions varying based on the level of theory employed.

-

C₂ᵥ Isomer (Bridged Structure): This isomer features a "butterfly-shaped" structure with two bridging hydrogen atoms forming three-center two-electron (3c-2e) bonds between the boron atoms.[1] This structure is analogous to the bridged bonding observed in diborane(6).

-

D₂d Isomer (Classical Structure): This isomer adopts a staggered, ethane-like geometry with a direct boron-boron single bond and four terminal hydrogen atoms.[2] It has no bridging hydrogens.

Early computational work suggested that the D₂d form is slightly more stable than the C₂ᵥ bridged structure, by approximately 1.5 kcal/mol.[2] However, more recent and highly correlated calculations indicate that the C₂ᵥ isomer is the thermodynamically favored form .[1] The two isomers are separated by a relatively small energy barrier, suggesting that they could coexist and rapidly interconvert under suitable conditions.[1]

Computational Methodologies

The theoretical prediction of the Diborane(4) structure relies on sophisticated ab initio quantum chemical methods. These "first-principles" calculations solve the electronic Schrödinger equation without empirical parameters, providing highly accurate predictions of molecular properties.

Key methods cited in the literature include:

-

Many-Body Perturbation Theory (MBPT): Specifically, second-order Møller-Plesset perturbation theory (MP2) and partial fourth-order theory (SDQ-MBPT(4)) have been used to account for electron correlation, which is crucial for accurately describing the weak and unusual bonding in boron hydrides.[1][3]

-

Coupled-Cluster (CC) Theory: Methods such as Coupled-Cluster Singles and Doubles with a non-iterative treatment of triple excitations [CCSD(T)] are considered the "gold standard" in quantum chemistry for their high accuracy in energy calculations.[1] These have been applied to determine the isomerization barrier between the B₂H₄ isomers.

-

Density Functional Theory (DFT): Methods like B3LYP have been employed to calculate vibrational frequencies and structural parameters, offering a balance between computational cost and accuracy.[4][5]

-

Composite Methods: High-level methods such as the Gaussian-1 (G1) and Gaussian-4 (G4) theories provide very accurate energies by combining results from different levels of theory and basis sets.[6][7]

These calculations are typically performed with large and flexible basis sets, such as Pople-style (e.g., 6-311++G**) or Dunning's correlation-consistent sets (e.g., aug-cc-pVTZ), to ensure a proper description of the electronic wavefunction.[3][4]

Quantitative Theoretical Predictions

The following tables summarize the key quantitative data from various computational studies on the isomers of Diborane(4).

Table 1: Calculated Relative Energies of B₂H₄ Isomers

| Isomer / State | Computational Method | Relative Energy (kcal/mol) | Reference |

| C₂ᵥ (Bridged) | CCSD(T) level | 0.0 (Most Stable) | [1] |

| D₂d (Classical) | CCSD(T) level | ~0.1 - 1.5 | [1][2] |

| Transition State | CCSD(T) level | 6.3 | [1] |

Note: The relative stability can be sensitive to the level of theory. While some studies show the D₂d isomer to be slightly more stable, higher-level calculations favor the C₂ᵥ structure.[1][2]

Table 2: Predicted Geometries of B₂H₄ Isomers

| Isomer | Parameter | Computational Method | Value | Reference |

| C₂ᵥ | B-B Bond Length | B3LYP/6-311++G | 1.832 Å | [4][5] |

| B-H (terminal) | B3LYP/6-311++G | 1.192 Å | [4][5] | |

| B-H (bridging) | B3LYP/6-311++G | 1.341 Å | [4][5] | |

| B-H-B Angle | B3LYP/6-311++G | 82.2° | [4][5] | |

| H(t)-B-H(t) Angle | B3LYP/6-311++G** | 120.3° | [4][5] | |

| D₂d | B-B Bond Length | SDQ-MBPT(4)/TZ2P | 1.75 Å (approx.) | [8] |

| B-H Bond Length | SDQ-MBPT(4)/TZ2P | ~1.19 Å | [2] | |

| H-B-H Angle | SDQ-MBPT(4)/TZ2P | ~120° | [2] |

Table 3: Predicted Key Vibrational Frequencies for the C₂ᵥ Isomer

| Mode | Symmetry | Description | Calculated Wavenumber (cm⁻¹, anharmonic) | Experimental (Neon Matrix) | Reference |

| ν₁₀ | B₂ | B-H(t) symm. stretch | ~2702 | 2695.7 | [5] |

| ν₁ | A₁ | B-H(b) symm. stretch | ~2115 | - | [5] |

| ν₈ | B₁ | B-H(b) asymm. stretch | ~2003 | 1996.4 | [5] |

| ν₂ | A₁ | BH₂ scissor | ~1470 | 1415.3 | [5] |

| ν₁₁ | B₂ | BH₂ wag | ~859 | 921.6 | [5] |

Note: Calculated frequencies are often scaled to better match experimental values. The strong correlation between the calculated spectrum for the C₂ᵥ isomer and experimental IR data provides compelling evidence for its structure.[4]

Logical and Experimental Workflows

Visualizing the relationships between isomers and the computational process is crucial for understanding the theoretical predictions.

Caption: Key theoretically predicted isomers of Diborane(4).

Caption: Energy profile for the interconversion of B₂H₄ isomers.

Caption: A typical workflow for computational chemistry studies.

Experimental Protocols: Computational Procedure

The following outlines a detailed protocol for the ab initio calculation of the Diborane(4) C₂ᵥ structure, representative of the studies cited.

-

Software Selection:

-

Utilize a quantum chemistry software package such as Gaussian, MOLPRO, or ORCA.

-

-

Initial Geometry Input:

-

Construct an initial guess for the C₂ᵥ structure of B₂H₄. This can be done using standard bond lengths and angles in a Z-matrix or Cartesian coordinate format. A "butterfly" shape with bridging hydrogens should be specified.

-

-

Method and Basis Set Specification:

-

Step 3a (Optimization): Choose a reliable method for geometry optimization. A good choice is Møller-Plesset perturbation theory (MP2) or a DFT functional like B3LYP.

-

Step 3b (Basis Set): Select a large, flexible basis set that includes both polarization and diffuse functions, which are critical for describing the electron distribution accurately. The aug-cc-pVTZ (or 6-311++G(d,p)) basis set is appropriate.

-

Example Keyword Line (Gaussian):#P MP2/aug-cc-pVTZ Opt

-

-

Geometry Optimization:

-

Perform a geometry optimization calculation. The software will iteratively adjust the positions of the atoms to find the configuration with the lowest possible energy (a stationary point on the potential energy surface).

-

-

Vibrational Frequency Calculation:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

-

Example Keyword Line (Gaussian):#P MP2/aug-cc-pVTZ Freq

-

Purpose: This calculation serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies). A transition state will have exactly one imaginary frequency.

-

It provides the harmonic vibrational frequencies, which can be compared directly with experimental infrared (IR) and Raman spectra.

-

-

-

High-Accuracy Single-Point Energy Calculation (Optional but Recommended):

-

To obtain a more accurate relative energy, use the optimized geometry from Step 4 and perform a single-point energy calculation with a more sophisticated method, such as CCSD(T), with the same or a larger basis set.

-

Example Keyword Line (Gaussian):#P CCSD(T)/aug-cc-pVTZ Geom=Check Guess=Read

-

-

Analysis:

-

Extract the final optimized coordinates, bond lengths, and bond angles.

-

Analyze the output of the frequency calculation to obtain the vibrational modes and their corresponding IR intensities.

-

Compare the final energies of different isomers to determine their relative stability.

-

Experimental Validation

While Diborane(4) is too unstable for conventional structural analysis, experimental techniques have provided crucial data that validate the theoretical predictions.

-

Photoionization Mass Spectrometry: Early experiments successfully prepared B₂H₄ and characterized it using photoionization mass spectrometry. The results were interpreted as being consistent with the doubly bridged C₂ᵥ structure for both the neutral molecule and its cation.[5]

-

Matrix Isolation Infrared Spectroscopy: A definitive experiment involved the irradiation of diborane(6) trapped in a solid neon matrix at 3 K.[4][9] The resulting infrared absorption spectrum revealed a new species containing two boron atoms. The observed vibrational frequencies and their isotopic shifts (using ¹⁰B and deuterium) showed excellent agreement with the anharmonic frequencies calculated for the C₂ᵥ isomer of B₂H₄ , providing strong evidence for the bridged structure.[4][10]

Conclusion

The structure of Diborane(4) represents a classic example of the synergy between theoretical chemistry and experimental observation for characterizing transient species. High-level ab initio calculations consistently predict two low-energy isomers: a classical, staggered D₂d structure and a non-classical, doubly hydrogen-bridged C₂ᵥ structure. The most accurate computational models suggest that the C₂ᵥ bridged isomer is the global minimum on the potential energy surface, though the D₂d isomer is very close in energy. This prediction is strongly supported by experimental evidence from photoionization mass spectrometry and matrix isolation infrared spectroscopy, which match the spectral signatures calculated for the C₂ᵥ form. The low calculated barrier for interconversion suggests a dynamic system where both forms could potentially be accessible.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. trygvehelgaker.no [trygvehelgaker.no]

- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 4. Identification of diborane(4) with bridging B–H–B bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cecm.sfu.ca [cecm.sfu.ca]

- 6. 3 How an ab initio calculation works [theochem.ru.nl]

- 7. Ab initio quantum chemistry methods - Wikipedia [en.wikipedia.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Diborane anharmonic vibrational frequencies and Intensities: Experiment and theory [ouci.dntb.gov.ua]

- 10. Desymmetrization of Dicationic Diboranes by Isomerization Catalyzed by a Nucleophile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Identification of Transient Diborane(4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques and experimental protocols for the identification and characterization of transient Diborane(4) species. Diborane(4) and its derivatives are of significant interest in synthetic chemistry due to their unique electronic structure and reactivity. Understanding the transient nature of these molecules is crucial for harnessing their synthetic potential.

Introduction to Diborane(4)

Diborane(4) (B₂H₄) is a highly reactive, transient molecule featuring a boron-boron single bond. Its fleeting existence under normal conditions necessitates specialized techniques for its generation and spectroscopic characterization. The parent B₂H₄ has been identified as having a structure with two bridging hydrogen atoms, a key feature that distinguishes it from many stable diborane(4) derivatives which often possess a planar or twisted structure with terminal substituents.[][2]

Generation of Transient Diborane(4)

The primary method for generating transient B₂H₄ for spectroscopic analysis is through the photolysis of diborane(6) (B₂H₆) in a cryogenic matrix.[][2]

Experimental Protocol: Matrix Isolation Photolysis of Diborane(6) [][2]

-

Sample Preparation: A gaseous mixture of diborane(6) and an inert gas (typically neon or argon) is prepared with a high dilution ratio (e.g., 1:1000).[][3]

-

Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI for IR spectroscopy) maintained at a very low temperature (e.g., 3 K).[][3]

-

Photolysis: The matrix-isolated B₂H₆ is irradiated with far-ultraviolet light from a synchrotron source or a suitable lamp. The wavelength of irradiation can be tuned to control the photolytic process.[][2]

-

Spectroscopic Measurement: Infrared spectra are recorded before, during, and after photolysis to monitor the depletion of the B₂H₆ precursor and the appearance of new absorption bands corresponding to the transient B₂H₄ species.[]

The following Graphviz diagram illustrates the experimental workflow for the generation and identification of transient B₂H₄.

Spectroscopic Identification Techniques

A combination of spectroscopic methods is employed to characterize both transient and stable diborane(4) species.

IR spectroscopy is a powerful tool for identifying transient species trapped in cryogenic matrices. The vibrational frequencies provide a fingerprint for the molecular structure. For transient B₂H₄ with bridging hydrogen bonds, a distinct set of IR absorption bands has been identified.[][2]

Table 1: Experimental IR Absorption Frequencies of Transient ¹¹B₂H₄ in a Neon Matrix [][4]

| Vibrational Mode | Wavenumber (cm⁻¹) |

| ν₂ (A₁) | 2593.6 |

| ν₃ (A₁) | 1195.4 |

| ν₅ (A₂) | 1089.3 |

| ν₈ (B₁) | 2627.5 |

| ν₁₀ (B₂) | 1317.3 |

| ν₁₁ (B₂) | 710.4 |

| ν₁₂ (B₂) | 619.6 |

The presence of two boron isotopes (¹⁰B and ¹¹B) leads to characteristic isotopic shifts in the IR spectrum, which aids in the definitive identification of boron-containing species.[][2]

While challenging for highly reactive transient species, NMR spectroscopy is the cornerstone for characterizing stable diborane(4) derivatives in solution. ¹¹B NMR is particularly informative.

-

¹¹B NMR: The chemical shift (δ) in ¹¹B NMR is sensitive to the coordination environment and electronic structure of the boron atoms. For many neutral, four-coordinate diborane(4) compounds, the ¹¹B NMR signals appear in the range of δ = 20 to 40 ppm. In contrast, dianionic diborane(4) species, which exhibit more electron density at the boron centers, show significantly upfield-shifted signals. For unsymmetrical diborane(4) compounds, two distinct ¹¹B NMR signals are observed.

Table 2: Representative ¹¹B NMR Chemical Shifts for Diborane(4) Derivatives

| Compound Type | Example | ¹¹B Chemical Shift (δ, ppm) | Reference |

| Neutral, Symmetrical | B₂(o-tol)₄ | 88.6 | [5] |

| Neutral, Unsymmetrical | pinB-BMes₂ | 34 and 89 | [] |

| Dianionic | [B₂(o-tol)₄]²⁻ | 31 | [7] |

| (μ-hydrido)diborane(4) anion | [B₂(o-tol)₄H]⁻ | 30.2 | [5] |

For studying transient species, techniques like rapid-mixing NMR can be employed. These methods allow for the acquisition of NMR spectra within milliseconds of mixing reactants, potentially enabling the detection of short-lived intermediates.[7][8]

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. It is particularly useful for studying B-B bond strengths. While data for transient B₂H₄ is scarce, Raman studies on diborane(6) and other boron compounds demonstrate its utility in characterizing skeletal vibrations.[][7]

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of diborane derivatives. For transient species, coupling a mass spectrometer to the generation apparatus can provide evidence for the formation of the desired molecule. The isotopic pattern of boron (¹¹B: ~80%, ¹⁰B: ~20%) results in a characteristic cluster of peaks for boron-containing ions, aiding in their identification.[3] While specific fragmentation patterns for transient B₂H₄ are not well-documented, the analysis would likely involve observing the parent molecular ion and fragments corresponding to the loss of hydrogen atoms.

Advanced Techniques for Transient Species Detection

The study of transient species often requires specialized time-resolved spectroscopic techniques. Pump-probe spectroscopy is a powerful method for investigating the dynamics of short-lived excited states and reaction intermediates.[9]

Principle of Pump-Probe Spectroscopy:

-

Pump Pulse: An initial, intense laser pulse (the "pump") excites the sample, initiating a photochemical or photophysical process and creating a population of transient species.

-

Probe Pulse: A second, weaker laser pulse (the "probe") is directed through the sample after a variable time delay.

-

Detection: The change in absorption or emission of the probe pulse is measured as a function of the time delay, providing kinetic information about the transient species.

The following Graphviz diagram illustrates the fundamental principle of pump-probe spectroscopy.

Conclusion

The spectroscopic identification of transient diborane(4) species is a challenging but rewarding area of research. A combination of advanced experimental techniques, particularly matrix isolation IR spectroscopy, provides the most definitive evidence for the existence and structure of these fleeting molecules. Complementary data from NMR and Raman spectroscopy on stable analogues, along with mass spectrometry, are crucial for building a comprehensive understanding of the chemistry of diborane(4). Future advancements in time-resolved spectroscopic methods will undoubtedly shed more light on the reaction dynamics and intermediates in this fascinating area of boron chemistry.

References

- 2. Identification of diborane(4) with bridging B–H–B bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Optimized fast mixing device for real-time NMR applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Computational Exploration of Diborane(4) Isomers

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth analysis of the computational studies focused on the isomers of Diborane(4) (B₂H₄). It consolidates findings on isomer stability, structure, and interconversion pathways, presenting quantitative data and detailing the theoretical methodologies employed.

Introduction to Diborane(4) Isomers

Diborane(4) (B₂H₄), the boron hydride analogue of ethylene, is a molecule of significant theoretical interest due to its electron-deficient nature and the potential for unusual bonding arrangements. Unlike its carbon counterpart, B₂H₄ exhibits a complex potential energy surface with several low-lying isomers. Computational chemistry has been indispensable in elucidating the structures, relative stabilities, and interconversion mechanisms of these isomers, providing insights that are often difficult to obtain through experimental means alone.

Early computational studies, complemented by experimental observations, have identified two primary low-lying isomers: a classical D₂d structure and a non-classical, doubly hydrogen-bridged C₂v structure.[1][2] The energetic landscape is further complicated by a low barrier to interconversion, suggesting that these isomers can coexist and rapidly equilibrate.[3] This guide synthesizes the key findings from various high-level theoretical investigations into the B₂H₄ system.

Key Isomers on the B₂H₄ Potential Energy Surface

Computational studies have characterized several key stationary points on the potential energy surface of Diborane(4). The most prominent isomers include:

-

C₂ᵥ Isomer: This structure features two bridging hydrogen atoms between the two boron centers. It has been identified through quantum-chemical calculations and supported by experimental evidence from the photolysis of diborane(6) in solid neon.[1][2] The geometry contains two bridging B-H-B bonds and a B-B bond.[1]

-

D₂d Isomer: This isomer adopts a staggered, ethane-like structure with a direct B-B single bond and terminal hydrogens. Computational studies have suggested that this form is very close in energy to the C₂ᵥ isomer.[4]

-

D₂h Isomer: A planar structure that has been suggested as a potential intermediate or transition state in the interconversion between other isomers.[3]

The relative stability of these isomers is highly sensitive to the level of theory used in the calculations, highlighting the importance of employing sophisticated, highly correlated methods.

Computational Methodologies and Protocols

The accurate theoretical description of B₂H₄ isomers requires robust computational methods that can adequately treat electron correlation in these electron-deficient systems. The protocols detailed below are representative of the high-level approaches cited in the literature.

Ab Initio and Density Functional Theory (DFT) Approaches

A variety of computational methods have been employed to study the B₂H₄ system:

-

Many-Body Perturbation Theory (MBPT): Highly correlated calculations, such as partial fourth-order many-body perturbation theory [SDQ-MBPT(4)], have been used to investigate the isomerization pathway.[3]

-

Coupled-Cluster (CC) Theory: Coupled-cluster gradient techniques, particularly with singles, doubles, and a noniterative treatment of triple excitations [CCSD(T)], are considered a gold standard for obtaining accurate energies and geometries.[3][5]

-

Density Functional Theory (DFT): The B3LYP functional combined with the 6-311++G** basis set has been utilized for calculations of harmonic and anharmonic vibrational frequencies, providing crucial data for the identification of isomers from experimental IR spectra.[1][6]

-

Gaussian-1 (G1) Theory: This composite ab initio method has been applied to determine the vertical ionization potentials of the D₂d and C₂v structures.[2]

Basis Sets

The choice of basis set is critical for obtaining reliable results. Studies have typically employed large, flexible basis sets to accurately describe the electronic structure:

-

Pople-style Basis Sets: The 6-311++G** basis set is commonly used in DFT calculations for this system.[1][6]

-

Correlation-Consistent Basis Sets: Large, generally contracted basis sets, such as triple-zeta plus double polarization (TZ2P) or augmented correlation-consistent sets (e.g., aug-cc-pVTZ), are often used with post-Hartree-Fock methods to ensure convergence of the results.[3]

Analysis Techniques

-

Potential Energy Surface (PES) Scanning: To understand the interconversion between isomers, the PES is explored. This involves calculating the energy of the system as a function of its geometric coordinates to locate minima (stable isomers) and saddle points (transition states).

-

Vibrational Analysis: Frequency calculations are performed to characterize stationary points as either minima (all real frequencies) or transition states (one imaginary frequency) and to predict infrared spectra for comparison with experimental data.[1]

-

Natural Bond Orbital (NBO) Analysis: The NBO method is used to analyze the geometry and bonding within the isomers, providing insights into features like the B-H-B bridging bonds.[1]

Below is a generalized workflow for the computational investigation of B₂H₄ isomers.

Quantitative Computational Data

The following tables summarize key quantitative results from computational studies on Diborane(4) isomers. These values represent a synthesis of data from high-level calculations.

Table 1: Calculated Relative Energies of B₂H₄ Isomers

| Isomer (Symmetry) | Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| C₂ᵥ (Bridged) | SDQ-MBPT(4)/TZ2P | 0.0 (Reference) | [3] |

| D₂d (Staggered) | SDQ-MBPT(4)/TZ2P | ~1.5 | [4] |

| Transition State (C₁) | SDQ-MBPT(4)/TZ2P | 6.3 |[3] |

Note: The relative stability of the C₂ᵥ and D₂d isomers is very sensitive to the computational method, with some levels of theory predicting the D₂d form to be slightly more stable.[4]

Table 2: Key Geometric Parameters of B₂H₄ Isomers

| Isomer | Parameter | Value | Method | Reference |

|---|---|---|---|---|

| C₂ᵥ (Bridged) | B-B distance | 1.74 Å | B3LYP/6-311++G** | [1] |

| B-H (terminal) | 1.19 Å | B3LYP/6-311++G** | [1] | |

| B-H (bridging) | 1.33 Å | B3LYP/6-311++G** | [1] | |

| B-H-B angle | 83.0° | B3LYP/6-311++G** | [1] | |

| D₂d (Staggered) | B-B distance | 1.69 Å | Varies with method | [7] |

| B-H distance | 1.19 Å | Varies with method | [7] |

| | H-B-H angle | ~120° | Varies with method |[7] |

Table 3: Selected Calculated Vibrational Frequencies for the C₂ᵥ Isomer

| Mode | Description | Wavenumber (cm⁻¹) | Method | Reference |

|---|---|---|---|---|

| ν₂, ν₈, ν₁₀ | B-H terminal stretch / B-H-B bridge modes | ~2500 - 2600 | B3LYP/6-311++G** | [1] |

| ν₃, ν₅, ν₁₁, ν₁₂ | B-H-B bridge modes / BH₂ wag | ~1000 - 1600 | B3LYP/6-311++G** |[1] |

Isomer Interconversion Pathway

A crucial finding from computational studies is the existence of a low-energy pathway for the interconversion of the C₂v and D₂d isomers.[5] High-level calculations have shown that the mechanism is not a simple, high-symmetry process.[3][5]

Instead, the reaction pathway involves a single concerted but nonsynchronous rotation of the BH₂ groups.[5] The minimum energy path initially follows a C₂ symmetry coordinate but then bifurcates at a branch point, leading to two equivalent transition states that possess no non-trivial symmetry elements (C₁ symmetry).[3][5] The calculated barrier to this isomerization is only 6.3 kcal/mol, which suggests that the equilibrium between the isomers may be established rapidly.[3] This low barrier implies that treating B₂H₄ as a rigid molecule may not be appropriate for interpreting its spectra.[3]

References

- 1. Identification of diborane(4) with bridging B–H–B bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. trygvehelgaker.no [trygvehelgaker.no]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

Unraveling the Transient Beauty: An In-depth Technical Guide to the Electronic Structure and Bonding in Diborane(4)

For Immediate Release

Hsinchu, Taiwan – December 14, 2025 – A comprehensive technical guide offering an in-depth analysis of the electronic structure and bonding of the transient molecule Diborane(4) (B₂H₄) is presented today. This guide, intended for researchers, scientists, and professionals in drug development, synthesizes key experimental and computational findings to provide a detailed understanding of this unique boron hydride. Diborane(4) serves as a fundamental model for electron-deficient bonding and understanding its properties is crucial for the advancement of boron chemistry and its applications.

Introduction: The Elusive Nature of Diborane(4)

Diborane(4), a fleeting intermediate in boron hydride chemistry, has long been a subject of theoretical and experimental interest. Its existence has been confirmed through sophisticated spectroscopic techniques, revealing a molecule with a complex electronic structure that challenges classical bonding theories. This guide delves into the intricacies of its molecular architecture, the nature of its chemical bonds, and the experimental and computational methodologies employed to elucidate these characteristics.

Molecular Structure: A Tale of Two Isomers

Computational studies have identified two primary isomers of Diborane(4) with distinct structural and energetic properties: a doubly hydrogen-bridged structure with C₂ᵥ symmetry and a non-bridged, staggered structure with D₂d symmetry.

The Bridged C₂ᵥ Isomer: The Ground State

The most stable form of Diborane(4) is predicted to be the C₂ᵥ isomer, characterized by two bridging hydrogen atoms connecting the two boron centers. This structure is analogous to the well-known bonding in Diborane(6). The presence of these three-center two-electron (3c-2e) B-H-B bonds is a hallmark of electron-deficient molecules.

The Unbridged D₂d Isomer

A higher-energy isomer with D₂d symmetry features a direct boron-boron single bond and terminal hydrogen atoms in a staggered conformation, similar to ethane. While less stable, this isomer provides a valuable theoretical counterpoint for understanding the energetic favorability of the bridged structure.

The following table summarizes the calculated structural parameters for the C₂ᵥ isomer of Diborane(4). Due to the transient nature of the molecule, experimental gas-phase structural data is currently unavailable.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| B-B | 1.789 |

| B-H (terminal) | 1.192 |

| B-H (bridging) | 1.325 |

| Bond Angles | |

| ∠H(terminal)-B-H(terminal) | 120.5 |

| ∠H(bridging)-B-H(bridging) | 94.8 |

| Dihedral Angle (H(t)-B-B-H(t)) | 180.0 |

Table 1: Calculated Structural Parameters for the C₂ᵥ Isomer of Diborane(4) using the B3LYP/6-311++G* level of theory.*[1]

Electronic Structure and Bonding: Beyond Conventional Models

The electronic structure of Diborane(4) is a fascinating case study in chemical bonding. The molecule possesses only 10 valence electrons, which is insufficient to form conventional two-center two-electron (2c-2e) bonds between all adjacent atoms.

The Boron-Boron Bond

In the C₂ᵥ isomer, a direct boron-boron bond exists in conjunction with the hydrogen bridges. Theoretical analyses indicate that this B-B bond is weaker than a typical single bond. Computational studies on the bond dissociation energy (BDE) of the B-B bond in boranes provide context for its strength. While a precise experimental value for B₂H₄ is lacking, theoretical calculations suggest a significant interaction between the boron centers.

Three-Center Two-Electron B-H-B Bonds

The bridging hydrogen atoms are held in place by 3c-2e bonds, where a single pair of electrons is shared among three atoms (two boron and one hydrogen). This delocalized bonding is a key feature of boron hydrides and is responsible for the stability of the bridged structure.

The B-B Bond as a Non-Classical Electron Donor

Recent theoretical studies have highlighted a unique aspect of the B-B bond in Diborane(4). The region of high electron density along the B-B bond can act as a non-classical electron donor, enabling the formation of hydrogen bonds with proton donors.[2] This finding opens up new avenues for understanding the reactivity of diborane species.

The bonding in the C₂ᵥ isomer of Diborane(4) can be visualized as follows:

Experimental Evidence: Spectroscopic Identification

The definitive experimental identification of Diborane(4) was achieved through matrix isolation infrared (IR) spectroscopy.[1] This technique allows for the trapping and characterization of highly reactive species at cryogenic temperatures.

Experimental Protocol: Matrix Isolation Infrared Spectroscopy

The experimental setup for the identification of Diborane(4) involved the following key steps:

-

Precursor Preparation: Diborane(6) (B₂H₆) was used as the precursor molecule.

-

Matrix Deposition: A gaseous mixture of B₂H₆ and a large excess of an inert matrix gas (e.g., neon) was deposited onto a cryogenic window cooled to approximately 3 K.

-

Photolysis: The matrix-isolated B₂H₆ was irradiated with tunable far-ultraviolet light from a synchrotron source. This high-energy radiation induced the dissociation of B₂H₆ and the formation of B₂H₄.

-

Spectroscopic Measurement: The infrared absorption spectrum of the matrix was recorded before and after photolysis using a Fourier-transform infrared (FTIR) spectrometer. The appearance of new absorption bands that could be assigned to B₂H₄ based on isotopic substitution and comparison with theoretical calculations confirmed its formation.

The following workflow illustrates the experimental process:

Vibrational Frequencies

The experimentally observed and computationally calculated vibrational frequencies for the C₂ᵥ isomer of ¹¹B₂H₄ provide a spectroscopic fingerprint of the molecule.

| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| ν₁ | A₁ | - | 2589 |

| ν₂ | A₁ | 1280.4 | 1280 |

| ν₃ | B₁ | 2699.8 | 2700 |

| ν₄ | B₂ | 1089.3 | 1090 |

| ν₅ | A₁ | 773.9 | 774 |

| ν₆ | B₁ | 1317.3 | 1317 |

| ν₇ | A₂ | - | 930 |

| ν₈ | B₂ | 2002.2 | 2002 |

| ν₉ | A₁ | 532.3 | 532 |

| ν₁₀ | B₁ | - | 1195 |

| ν₁₁ | B₂ | - | 620 |

| ν₁₂ | A₂ | - | 450 |

Table 2: Experimental and Calculated Vibrational Frequencies for the C₂ᵥ Isomer of ¹¹B₂H₄.[1] (Note: Not all modes are IR active or were experimentally observed).

Isomerization and Stability

Theoretical calculations have explored the potential energy surface of Diborane(4), revealing a relatively low energy barrier for the isomerization between the C₂ᵥ and D₂d forms. This suggests that the molecule may be fluxional, with the hydrogen atoms potentially able to move between bridging and terminal positions. The calculated enthalpy of formation for the bridged C₂ᵥ structure is approximately 207 kJ/mol.[1]

Conclusion and Future Outlook

Diborane(4) represents a pivotal molecule for understanding the nuances of chemical bonding, particularly in electron-deficient systems. While significant progress has been made in its spectroscopic identification and theoretical characterization, the direct experimental determination of its molecular structure remains a challenge for future research. Further investigations into the reactivity of Diborane(4), particularly its role as a non-classical electron donor, will undoubtedly provide deeper insights into the rich and complex chemistry of boron. This knowledge is essential for the rational design of novel boron-containing compounds with potential applications in catalysis, materials science, and medicine.

References

An In-depth Technical Guide to the Synthesis of Stable Diborane(4) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diborane(4) derivatives, compounds containing a boron-boron single bond, have emerged from being structural curiosities to indispensable reagents in modern synthetic chemistry.[1] Their unique electronic properties and reactivity have made them valuable synthons for the introduction of boron moieties into organic molecules, a critical step in the synthesis of pharmaceuticals and functional materials.[2] The stability of these derivatives is paramount for their practical application, leading to the development of various synthetic strategies aimed at producing robust and handleable diborane(4) compounds. This guide provides a comprehensive overview of the core synthetic methodologies for preparing stable diborane(4) derivatives, complete with detailed experimental protocols, comparative quantitative data, and visual representations of synthetic pathways.

Core Synthetic Strategies

The synthesis of stable diborane(4) derivatives can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, functional group tolerance, and scalability. The primary approaches include:

-

Reductive Coupling of Boron Halides: A traditional method that remains relevant for the synthesis of symmetrical diborane(4) derivatives.

-

Synthesis from Diorganodiborane(4) Dichlorides: A versatile route for introducing various substituents onto the diboron core.

-

Base-Stabilization: The use of Lewis bases, such as N-heterocyclic carbenes (NHCs), to stabilize the electron-deficient boron centers.

-

Uncatalyzed Synthesis from Borane Adducts: A more recent development offering a streamlined approach to certain classes of diborane(4) derivatives.

-

Synthesis of Diborane(4) Dianions: A method to generate highly reactive nucleophilic diboron species.

This guide will delve into the specifics of these methodologies, providing detailed protocols and data to aid in their practical implementation.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data for the synthesis of various stable diborane(4) derivatives, allowing for easy comparison of different synthetic methodologies.

Table 1: Synthesis of Symmetrical Diborane(4) Derivatives

| Entry | Product | Starting Material | Reagents | Solvent | Yield (%) | ¹¹B NMR (ppm) | Ref. |

| 1 | B₂Cl₂(NMe₂)₂ | B₂(NMe₂)₄ | BCl₃ | Hexane | - | 34.8 | [3] |

| 2 | [(IDip)BH₂BH₂(IDip)] | B₂pin₂ | [(IDip)AlH₃], IDip | Toluene | 47 | - | [4] |

| 3 | [HB(μ-C₅H₄NS)]₂ | 2-mercaptopyridine | [BH₃·THF] | Toluene | - | - | [5] |

Table 2: Synthesis of Unsymmetrical Diborane(4) Derivatives

| Entry | Product | Starting Material | Reagents | Solvent | Yield (%) | ¹¹B NMR (ppm) | Ref. |

| 1 | pinB-BMes₂ | B₂pin₂ | MesMgBr | - | 49 | 34, 89 | [6] |

| 2 | [(IDip)BH₂B(pin)] | B₂pin₂ | [(IDip)AlH₃] | Toluene | 45 | - | [4] |

Table 3: Synthesis of Air-Stable Diarylaminodiborane(4) Derivatives

| Entry | Product | Starting Material | Reagents | Solvent | Yield (%) | B-B Bond Length (Å) | Ref. |

| 1 | 3ae | Lithium anilide derivative, 1,2-dichlorodiborane | n-BuLi | THF/Hexane | - | - | [7] |

| 2 | 3bb | Lithium anilide derivative, 1,2-dichlorodiborane | n-BuLi | THF/Hexane | - | 1.716(5) | [7] |

| 3 | 3ce | Lithium anilide derivative, 1,2-dichlorodiborane | n-BuLi | THF/Hexane | - | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: General Synthesis of Arylamino-Substituted Diborane(4) Derivatives[7]

-

Dissolve the desired arylamine derivative (6 mmol) in a 1:4 mixture of THF/hexane (50 mL).

-

Cool the solution to 0 °C and add n-BuLi (7.5 mL, 12 mmol, 1.6 M solution in hexane) dropwise.

-

Allow the solution to warm to room temperature and stir overnight.

-

Cool the resulting lithium anilide solution to -20 °C.

-

In a separate flask, prepare a hexane solution of the appropriate 1,2-dichlorodiborane derivative (e.g., R¹ClB-BClR¹).

-

Add the 1,2-dichlorodiborane solution dropwise to the cooled lithium anilide solution, which will result in the formation of a suspension.

-

Slowly warm the reaction mixture to room temperature.

-

Remove all volatile components under vacuum.

-

Extract the residue with a 1:2 mixture of hexane/CH₂Cl₂ (50 mL).

-

Filter the extract and concentrate under vacuum to yield the crude product.

-

Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Synthesis of NHC-Stabilized Diborane(4) - [(IDip)BH₂B(pin)][4]

-

In a glovebox, combine bis(pinacolato)diboron (B₂pin₂) and [(IDip)AlH₃] in toluene.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by NMR spectroscopy.

-

Upon completion, remove all volatile components under vacuum.

-

Extract the residue with n-hexane.

-

Filter the extract to remove any insoluble by-products.

-

Crystallize the product from the n-hexane solution at 4 °C to afford colorless crystals of [(IDip)BH₂B(pin)].

Protocol 3: Uncatalyzed Synthesis of Doubly Base-Stabilized Diborane(4) - [HB(μ-C₅H₄NS)]₂[5]

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve 2-mercaptopyridine in dehydrated toluene.

-

Add a solution of [BH₃·THF] to the reaction mixture.

-

Heat the solution to 90 °C and stir for 12 hours.

-

Remove the solvent under vacuum.

-

Extract the residue with a DCM/n-hexane mixture.

-

Pass the extract through a Celite plug.

-

Remove the solvent from the filtrate to obtain the crude product.

-

Purify the product by thin-layer chromatography.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows in the synthesis of stable diborane(4) derivatives.

Caption: Overview of synthetic strategies for stable diborane(4) derivatives.

Caption: A generalized experimental workflow for diborane(4) synthesis.

Stability and Handling

The stability of diborane(4) derivatives is highly dependent on the nature of the substituents on the boron atoms. Bulky and electron-donating groups, such as aryl, amino, and alkoxy groups, tend to enhance stability by sterically protecting the B-B bond and electronically satisfying the electron-deficient boron centers.[7] For instance, diarylamino-substituted diboranes have been reported to be air-stable.[7] In contrast, diborane(4) halides are generally highly reactive and sensitive to moisture and air.[1]

Proper handling of all diborane(4) derivatives should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be rigorously dried and degassed prior to use.

Applications in Drug Discovery and Development

While diborane(4) derivatives themselves are not typically therapeutic agents, they are crucial precursors for the synthesis of organoboron compounds, which have significant applications in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction, which often utilizes boronic acids and esters derived from diborane(4) reagents, is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. The development of stable and versatile diborane(4) derivatives directly impacts the efficiency and scope of synthesizing complex, biologically active molecules.

Conclusion

The synthesis of stable diborane(4) derivatives is a dynamic field of research with significant implications for organic synthesis and drug discovery. The methodologies outlined in this guide provide a robust toolkit for researchers to access a wide range of these valuable compounds. The continued development of novel synthetic routes will undoubtedly lead to the discovery of new and more efficient ways to construct complex molecules with potential therapeutic applications.

References

An In-depth Technical Guide on the Lewis Acidity of Aryl-Substituted Diborane(4)

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Tunable Lewis Acidity of Diborane(4) Frameworks

Diborane(4) compounds, characterized by a boron-boron single bond, represent a fascinating class of molecules with unique electronic properties. Unlike the more common tri-coordinate boranes (BR₃), the B-B bond in diborane(4) derivatives provides a scaffold that can be functionalized to precisely modulate their reactivity. Substituting the native ligands with aryl groups offers a powerful strategy to tune the Lewis acidity of the boron centers. This is primarily achieved by leveraging the electronic effects (both inductive and resonance) of substituents on the aromatic rings.

The ability to rationally design and synthesize aryl-substituted diborane(4) compounds with predictable Lewis acidity is of paramount importance. These reagents are increasingly utilized in advanced chemical transformations, including frustrated Lewis pair (FLP) chemistry for small molecule activation, catalysis, and the development of novel materials. This guide provides a comprehensive overview of the principles governing the Lewis acidity of these compounds, methods for their quantification, detailed experimental protocols, and the logical frameworks for their design.

While direct and extensive experimental studies on the Lewis acidity of a wide range of tetra-aryl-diborane(4) compounds are still emerging, the foundational principles are well-established through extensive research on analogous triarylborane systems. The trends observed for triarylboranes concerning the impact of aryl substituents are directly applicable to understanding and predicting the behavior of their diborane(4) counterparts.

Quantifying Lewis Acidity: Key Methodologies

The strength of a Lewis acid is quantified by its ability to accept an electron pair. Several experimental and computational methods are employed to establish a reliable Lewis acidity scale.

Computational Methods: FIA and HIA

Theoretical calculations provide a robust and widely accepted means of quantifying intrinsic Lewis acidity in the gas phase, free from solvent effects.

-

Fluoride Ion Affinity (FIA): Defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion (F⁻), FIA is a measure of affinity for a hard Lewis base.[1][2] A higher FIA value indicates stronger Lewis acidity. This is the most common computational metric.

-

Hydride Ion Affinity (HIA): Similarly, HIA is the negative of the enthalpy change for the reaction with a hydride ion (H⁻). It serves as a measure of affinity for a soft Lewis base.[1][2]

These values are typically calculated using Density Functional Theory (DFT) or higher-level ab initio methods like coupled cluster theory.[1][2]

Experimental Methods: The Gutmann-Beckett Method

The Gutmann-Beckett method is a convenient and widely used experimental technique to assess the Lewis acidity of compounds in solution.[3] It utilizes a probe molecule, triethylphosphine oxide (Et₃PO), and measures the change in the ³¹P NMR chemical shift (Δδ³¹P) upon its coordination to the Lewis acid.[4]

-

Procedure: A known amount of Et₃PO is added to a solution of the borane, and the ³¹P NMR spectrum is recorded.

-

Quantification: The Lewis acidity is expressed as the difference in the chemical shift of the phosphorus atom in the borane-Et₃PO adduct compared to that of free Et₃PO. A larger Δδ³¹P value generally corresponds to a stronger Lewis acid.[4]

It is important to note that this method can be sensitive to steric hindrance. Bulky substituents on the borane can impede the binding of the Et₃PO probe, leading to an underestimation of the intrinsic Lewis acidity.[4][5]

Data Presentation: Substituent Effects on Lewis Acidity

The electronic nature of the substituents on the aryl rings is the primary determinant of the Lewis acidity of the boron center. Electron-withdrawing groups (EWGs) enhance Lewis acidity, while electron-donating groups (EDGs) diminish it.

The following tables summarize quantitative Lewis acidity data for a series of well-characterized triarylboranes. These compounds serve as excellent models for predicting the behavior of analogous aryl-substituted diborane(4) systems.

Table 1: Computational Lewis Acidity Data for Selected Triarylboranes

| Compound | Aryl Substituent | Type | Fluoride Ion Affinity (FIA) (kJ/mol) | Hydride Ion Affinity (HIA) (kJ/mol) | Reference |

|---|---|---|---|---|---|

| B(C₆H₅)₃ | Phenyl | Neutral / Weakly Donating | 354 | 326 | [6][7] |

| B(C₆F₅)₃ | Pentafluorophenyl | Strong EWG | 452 | 383 | [6][7] |

| B(3,5-(CF₃)₂C₆H₃)₃ | 3,5-Bis(trifluoromethyl)phenyl | Strong EWG | 485 | N/A | [8] |

| B(C₆F₄Br)₃ | 4-Bromo-tetrafluorophenyl | Strong EWG | ~457 | ~425 | [9] |

| Tris(o-carboranyl)borane | o-Carboranyl | Very Strong EWG | 606 | 482 |[6] |

Note: FIA and HIA values can vary slightly based on the computational level of theory used.[8][9]

Table 2: Experimental Lewis Acidity Data (Gutmann-Beckett Method)

| Compound | Δδ³¹P (ppm) | Solvent | Reference |

|---|---|---|---|

| B(C₆H₅)₃ | 23.0 | CD₂Cl₂ | [4] |

| B(C₆F₅)₃ | 25.5 | C₆D₆ | [4] |

| HB(C₆F₅)₂ (Piers' Borane) | 28.5 | C₆D₆ | [4] |

| Tris(o-carboranyl)borane | 27.5 | CDCl₃ |[5] |

Logical & Experimental Frameworks

Visualizing the relationships between molecular design, experimental procedures, and computational analysis is crucial for a comprehensive understanding.

Experimental Protocols

General Synthesis of Aryl-Substituted Diborane(4) Esters

Aryl-substituted diborane(4) compounds, particularly pinacol esters, are commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation.[10]

Reaction: Ar-X + B₂(pin)₂ → Ar-B(pin) + X-B(pin) (Where Ar-X is an aryl halide or triflate, and B₂(pin)₂ is bis(pinacolato)diboron)

Materials & Equipment:

-

Aryl halide (e.g., 1-bromo-4-chlorobenzene)

-

Bis(pinacolato)diboron (B₂pin₂)[11]

-

Palladium catalyst (e.g., PdCl₂(dppf))

-

Base (e.g., potassium acetate, KOAc)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene)

-

Schlenk flask or glovebox for inert atmosphere operations

-

Magnetic stirrer, heating mantle

-

Standard glassware for workup and purification (silica gel chromatography)

Procedure:

-

Inert Atmosphere Setup: In a glovebox or under a nitrogen/argon atmosphere in a Schlenk flask, combine the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1-1.5 mmol), palladium catalyst (1-3 mol%), and base (1.5-3.0 mmol).[10]

-

Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL) via syringe.

-

Reaction: Heat the reaction mixture with stirring at a specified temperature (typically 80-110 °C) for several hours (4-24 h). Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Rinse the pad with an organic solvent (e.g., ethyl acetate).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the desired arylboronic pinacol ester.[12]

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹¹B NMR, and mass spectrometry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 4. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02299A [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Structure-constraint induced increase in Lewis acidity of tris(ortho-carboranyl)borane and selective complexation with Bestmann ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bulky Polyfluorinated Terphenyldiphenylboranes: Water Tolerant Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of the Soft Lewis Superacid Tris(4‐bromo‐2,3,5,6‐tetrafluorophenyl)borane B(C6F4Br)3 via C‒Ag to C‒B Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Miyaura Borylation Reaction [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. ftp.orgsyn.org [ftp.orgsyn.org]

A Technical Guide to the Reactivity of Diborane(4) with Small Molecules

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diborane(4) compounds, characterized by a boron-boron single bond, have emerged from being structural curiosities to versatile reagents in modern chemistry.[1][2] Their unique electronic structure, featuring two vacant p-orbitals, imparts ambiphilic (both electrophilic and nucleophilic) character, leading to reactivity patterns that are often analogous to transition metal complexes.[3][4] This guide provides an in-depth analysis of the reactivity of substituted diborane(4) compounds with key small molecules, including dihydrogen (H₂), carbon monoxide (CO), carbon dioxide (CO₂), and various nitrogen-containing substrates. We will detail the underlying reaction mechanisms, provide quantitative data from seminal studies, outline experimental protocols for key transformations, and illustrate logical workflows using mechanistic diagrams. The ability of these main-group compounds to activate strong chemical bonds under mild conditions presents significant opportunities for catalysis and the development of novel synthetic methodologies.[5][6]

Introduction to Diborane(4) Compounds

Structure, Bonding, and Reactivity Principles

A diborane(4) compound possesses a B–B single bond between two tricoordinate, sp²-hybridized boron atoms.[7] This arrangement leaves each boron atom with a vacant p-orbital. The reactivity of these molecules is profoundly influenced by the substituents attached to the boron centers.

-

Electron-Withdrawing Groups (e.g., halides, oxygen-based ligands): These groups, as seen in commercially available bis(pinacolato)diboron(4) (B₂pin₂), decrease the electron density at the boron centers, enhancing their Lewis acidity but generally rendering the B-B bond less reactive for cleavage.[8]

-

Electron-Donating/Sterically Bulky Groups (e.g., aryl, alkyl groups): Substituents like ortho-tolyl or mesityl groups can create highly reactive diborane(4)s.[4][8] These compounds exhibit low-lying Lowest Unoccupied Molecular Orbitals (LUMOs), making them potent electron acceptors, capable of reacting with molecules that are typically inert.[8] The ambiphilic nature allows them to coordinate a substrate at a Lewis acidic boron center and subsequently reduce it using the electrons from the high-energy B-B bond orbital.[3][4]

Synthesis of Key Diborane(4) Reagents

The synthesis of both symmetrical and unsymmetrical this compounds is crucial for tuning their reactivity. While numerous methods exist, a common strategy involves the reductive coupling of haloboranes. Unsymmetrical designs, such as pinB-BMes₂, are particularly interesting as they combine different electronic and steric properties at each boron center.[3]

Caption: Logical workflow for the synthesis of diborane(4) compounds.

Reactivity with Dihydrogen (H₂) and Other σ-Bonds

Highly electrophilic this compounds can activate the H-H σ-bond, a reaction typically associated with transition metals. The all-carbon-substituted diborane(4), B₂(o-tol)₄, reacts with H₂ under mild conditions to yield the corresponding hydridoborane.[8] This reactivity extends to other B-H bonds, leading to complex exchange and aggregation reactions.[9]

Table 1: Reaction of B₂(o-tol)₄ with H₂

| Reactant | Substrate | Conditions | Product | Yield | Reference |

| B₂(o-tol)₄ | H₂ (1 atm) | Benzene-d₆, 25 °C | HB(o-tol)₂ | Quantitative | [8] |

Experimental Protocol: Activation of H₂ with B₂(o-tol)₄

-

Preparation: A solution of tetra(o-tolyl)diborane(4) (1) in a suitable solvent (e.g., benzene-d₆) is prepared in a J. Young NMR tube under an inert atmosphere of argon.

-

Reaction: The argon atmosphere is replaced with dihydrogen gas (1 atm).

-

Monitoring: The reaction is monitored by ¹H and ¹¹B NMR spectroscopy at room temperature.

-

Analysis: Complete conversion to the corresponding monohydridoborane, HB(o-tol)₂, is typically observed. The product can be characterized by its distinct ¹¹B NMR signal and the appearance of a B-H proton signal in the ¹H NMR spectrum.

Reactivity with Carbon Monoxide (CO)

The reaction with carbon monoxide showcases the ability of unsymmetrical this compounds to mediate complex transformations. The reaction of pinB-BMes₂ with CO involves initial coordination of CO to the more electrophilic BMes₂ center, followed by a 1,2-mesityl migration from the boron to the carbon atom of the CO molecule.[3] This process ultimately leads to cleavage of the B-B bond.

Caption: Proposed reaction pathway for the activation of CO.[3]

Table 2: Structural Data for CO Reaction Products

| Compound | Key Bond | Bond Length (Å) | ¹¹B NMR (ppm) | Reference |

| pinB-BMes₂ (2) | B1-B2 | 1.722(4) | 34, 89 | [3] |

| Product (3) | C7-B2 | 1.459(4) | - | [3] |

| Product (3) | C8-O4 | 1.144(3) | - | [3] |

Experimental Protocol: Reaction of pinB-BMes₂ with CO

-

Setup: A solution of the unsymmetrical diborane(4) pinB-BMes₂ (2) is prepared in an appropriate solvent (e.g., benzene) in a high-pressure reactor under an inert atmosphere.

-

Reaction: The reactor is charged with carbon monoxide gas (e.g., 8 atm). The mixture is then heated (e.g., to 80 °C) for a specified time (e.g., 12 hours).

-

Workup: After cooling, the pressure is released, and the solvent is removed under vacuum.

-

Purification & Characterization: The resulting product (3) is isolated and purified, typically by recrystallization. Full characterization is achieved through single-crystal X-ray diffraction and multinuclear (¹H, ¹¹B, ¹³C) NMR spectroscopy.[3]

Reactivity with Carbon Dioxide (CO₂)

The activation of CO₂, a thermodynamically stable molecule, is a significant challenge in chemistry. Certain anionic (μ-hydrido)diborane(4) species have been shown to react with CO₂ via cycloaddition, selectively activating the B-B bond while leaving the bridging hydride untouched.[10] This reactivity contrasts with other heterocumulenes like carbodiimides, which preferentially react at the B-H bond.[10] Furthermore, catalytic reduction of CO₂ to CO has been demonstrated using B₂pin₂ in the presence of an N-heterocyclic carbene (NHC).[11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in transition metal diborane(6), diborane(4) and diborene(2) chemistry - Publications of the IAS Fellows [repository.ias.ac.in]

- 6. Boryls, their compounds and reactivity: a structure and bonding perspective - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Reactions of B2(o‐tolyl)4 with Boranes: Assembly of the Pentaborane(9), HB[B(o‐tolyl)(μ‐H)]4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. B–B vs. B–H Bond Activation in a (μ‐Hydrido)diborane(4) Anion upon Cycloaddition with CO2, Isocyanates, or Carbodiimides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unveiling the Frontier: A Technical Guide to the Molecular Orbitals of Diborane(4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diborane(4) (B₂H₄), a molecule with significant theoretical and synthetic interest, presents a unique electronic structure that deviates from classical bonding paradigms. Understanding its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is paramount for predicting its reactivity and designing novel applications in materials science and drug development. This technical guide provides an in-depth exploration of the electronic landscape of the experimentally characterized C₂ᵥ symmetry isomer of Diborane(4), featuring two bridging hydrogen atoms. We present a synthesis of current experimental and computational findings, detailed experimental and computational protocols, and visualizations to facilitate a comprehensive understanding of this intriguing molecule.

Introduction

Diborane(4) is a key intermediate in boron hydride chemistry and has been the subject of numerous theoretical investigations. The recent experimental identification of a stable isomer with C₂ᵥ symmetry and two bridging hydrogen atoms has opened new avenues for its practical application.[1][2] The bonding in this molecule is characterized by three-center two-electron (3c-2e) B-H-B bonds, a hallmark of electron-deficient compounds.[3] The nature of its frontier molecular orbitals dictates its behavior as both an electron donor and acceptor, making it a versatile building block in chemical synthesis.

Molecular Structure and Symmetry

The experimentally observed form of Diborane(4) possesses C₂ᵥ point group symmetry.[1][2] This structure features two boron atoms, two terminal hydrogen atoms, and two bridging hydrogen atoms. The molecule is planar, with a central B-B bond and two B-H-B bridges.

Diagram 1: Molecular Structure of Diborane(4) (C₂ᵥ Symmetry)

Caption: Ball-and-stick model of Diborane(4) with C₂ᵥ symmetry.

Frontier Molecular Orbitals (FMOs)

The electronic properties and reactivity of Diborane(4) are primarily governed by its HOMO and LUMO. While exact energy values from the B3LYP/6-311++G** level of theory are not explicitly available in the reviewed literature, a qualitative description and symmetry analysis can be provided based on computational studies.[1]

Table 1: Calculated Molecular Properties of Diborane(4) (C₂ᵥ Symmetry)

| Property | Value |

| Point Group | C₂ᵥ |

| B-B Bond Length | ~1.7 Å |

| B-H (terminal) Bond Length | ~1.2 Å |

| B-H (bridging) Bond Length | ~1.3 Å |

| HOMO Symmetry | a₁ |

| LUMO Symmetry | b₂ |

Note: Bond lengths are approximate values based on computational models.

Highest Occupied Molecular Orbital (HOMO)

The HOMO of C₂ᵥ Diborane(4) is of a₁ symmetry . This orbital is primarily associated with the B-B sigma bond and also has significant contributions from the bridging hydrogen atoms. Its electron density is concentrated along the B-B internuclear axis and within the B-H-B bridges. The energy of the HOMO is a critical factor in determining the ionization potential and the molecule's ability to act as an electron donor.

Lowest Unoccupied Molecular Orbital (LUMO)

The LUMO of C₂ᵥ Diborane(4) possesses b₂ symmetry . This orbital is antibonding in character with respect to the B-B bond and has significant p-orbital character on the boron atoms, oriented perpendicular to the molecular plane. The energy of the LUMO dictates the electron affinity and the molecule's susceptibility to nucleophilic attack.

Diagram 2: Frontier Molecular Orbitals of Diborane(4)

Caption: Qualitative description of the HOMO and LUMO of Diborane(4).

Experimental Protocols

Synthesis of Bridged Diborane(4) via Matrix Isolation Photolysis

This protocol is based on the experimental work that led to the first identification of C₂ᵥ Diborane(4).[1][2]

Objective: To synthesize and isolate Diborane(4) by the photolysis of Diborane(6) in a cryogenic matrix.

Materials:

-

Diborane(6) (B₂H₆) gas

-

High-purity inert gas (e.g., Neon or Argon)

-

Cryostat capable of reaching temperatures of ~3 K

-

Infrared transparent window (e.g., CsI or KBr)

-

Far-ultraviolet light source (e.g., synchrotron radiation or hydrogen discharge lamp)

-

Fourier-transform infrared (FTIR) spectrometer

Diagram 3: Experimental Workflow for Diborane(4) Synthesis

References

Methodological & Application

Application Notes and Protocols: Diborane(4) Derivatives in Catalytic Diboration of Alkenes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The catalytic diboration of alkenes is a powerful transformation in organic synthesis, providing access to versatile 1,2-bis(boronate) esters. These products serve as key building blocks for the stereoselective synthesis of complex molecules, such as 1,2-diols, amino alcohols, and other functionalized compounds. Diborane(4) derivatives, particularly the air- and moisture-stable bis(pinacolato)diboron (B₂pin₂), are the most commonly employed reagents in these reactions. Catalysis can be achieved using transition-metal complexes (e.g., platinum, rhodium) for highly enantioselective processes or under metal-free conditions using simple Lewis bases.[1][2][3] This document provides an overview of common catalytic systems, quantitative data on their performance, and detailed experimental protocols for key transformations.

Catalytic Systems Overview

The addition of a B-B bond across a C=C double bond can be catalyzed by various systems, each with distinct advantages.

-

Platinum-Catalyzed Diboration: Platinum complexes, particularly those with chiral phosphonite or phosphoramidite ligands, are highly effective for the enantioselective diboration of terminal alkenes.[2][4] The catalytic cycle is generally understood to involve the oxidative addition of the diborane(4) reagent to a Pt(0) center, followed by alkene migratory insertion into a Pt-B bond and subsequent reductive elimination to yield the 1,2-diborylalkane.[2][5]

-

Rhodium-Catalyzed Diboration: Rhodium catalysts, often paired with chiral ligands like Quinap, have also been successfully used for the enantioselective diboration of various alkene classes.[3] While effective, these systems can sometimes be complicated by side reactions such as β-hydride elimination, leading to monoborated byproducts.[5]

-

Metal-Free, Base-Catalyzed Diboration: An alternative to transition-metal catalysis involves the use of Lewis bases, such as alkoxides, to activate the diboron reagent.[1] In this process, the base coordinates to one of the boron atoms, generating a nucleophilic boryl species that attacks the alkene.[1] This method avoids transition-metal contamination in the final products, which is a significant advantage in pharmaceutical synthesis.[1]

-

Heterogeneous Catalysis: Recent advancements include the use of heterogeneous catalysts, such as platinum single-atom catalysts anchored on graphitic carbon nitride (Pt₁-UNSC₃N₄).[6][7] These systems offer high efficiency, mild reaction conditions, and excellent recyclability.[7]

Data Presentation: Performance of Catalytic Systems

The following tables summarize the performance of selected catalytic systems for the diboration of various alkenes.

Table 1: Platinum-Catalyzed Enantioselective Diboration of Terminal Alkenes [4]

| Entry | Alkene Substrate | Yield (%) | Enantiomeric Ratio (er) |

| 1 | 1-Octene | 85 | 98:2 |

| 2 | Styrene | 88 | 97:3 |

| 3 | Allyl benzene | 86 | 98:2 |

| 4 | Vinylcyclohexane | 84 | 98.5:1.5 |

| 5 | tert-Butylethylene | 70 | >99:1 |

| 6 | Allyl TMS Ether | 84 | 98:2 |

| 7 | Allyl Acetate | 80 | 96:4 |

Conditions: Reactions were typically run with 1.05 equiv. of B₂pin₂, Pt(dba)₃ or a similar precursor, and a chiral phosphonite ligand at 60 °C.[4]

Table 2: Rhodium-Catalyzed Enantioselective Diboration of Simple Alkenes [3]

| Entry | Alkene Substrate | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | trans-β-Methylstyrene | 80 | 94 |

| 2 | cis-β-Methylstyrene | 75 | 86 |

| 3 | Indene | 85 | 96 |

| 4 | 1-Hexene | 65 | 70 |

| 5 | Styrene | 78 | 84 |

Conditions: Reactions were conducted with bis(catecholato)diboron in the presence of a Rh(I) catalyst and (S)-Quinap ligand in THF.[3]

Table 3: Metal-Free, Base-Catalyzed Diboration of Alkenes [1]

| Entry | Alkene Substrate | Time (h) | Yield (%) |

| 1 | Styrene | 6 | 95 |

| 2 | 4-Methylstyrene | 6 | 96 |

| 3 | 4-Chlorostyrene | 6 | 94 |

| 4 | 1-Octene | 16 | 85 |

| 5 | Cyclohexene | 16 | 70 |

Conditions: Reactions were performed with B₂pin₂, Cs₂CO₃, and MeOH in THF at 70 °C.[1]

Experimental Protocols

Protocol 1: General Procedure for Pt-Catalyzed Enantioselective Diboration of a Terminal Alkene

This protocol is adapted from the work of Morken and coworkers.[4]

-

Catalyst Pre-formation: In a nitrogen-filled glovebox, add a platinum precursor (e.g., Pt(dba)₃, 1.0 mol %) and the chiral phosphonite ligand (1.2 mol %) to a reaction vial.

-

Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 1.05 equiv.) and anhydrous tetrahydrofuran (THF) to achieve a substrate concentration of 1.0 M.

-

Activation: Stir the mixture at 80 °C for 15 minutes. The solution should change color, indicating catalyst formation.

-

Reaction Initiation: Cool the mixture to ambient temperature and then add the terminal alkene (1.0 equiv.) via syringe.

-

Incubation: Seal the vial and stir the reaction mixture at 60 °C for 3-12 hours, monitoring by TLC or GC-MS for the consumption of the starting material.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure. The residue can be purified by flash column chromatography on silica gel to afford the 1,2-bis(boronate) ester product.

-

Optional Oxidation: To obtain the corresponding 1,2-diol, dissolve the purified bis(boronate) ester in THF, cool to 0 °C, and add 3 M aqueous NaOH followed by the slow addition of 30% H₂O₂. Stir for 3 hours, then perform a standard aqueous work-up.

Protocol 2: General Procedure for Metal-Free Diboration of Alkenes

This protocol is based on the method reported by Fernández and coworkers.[1]

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add bis(pinacolato)diboron (B₂pin₂, 1.0 mmol), cesium carbonate (Cs₂CO₃, 0.1 mmol), and the alkene (1.2 mmol).

-

Solvent and Activator Addition: Add anhydrous tetrahydrofuran (THF, 2.0 mL) and methanol (MeOH, 0.2 mmol) via syringe.

-

Incubation: Seal the tube and heat the reaction mixture in an oil bath at 70 °C for 6-16 hours. Monitor the reaction progress by GC-MS.

-

Work-up and Purification: After cooling to room temperature, filter the mixture through a short pad of silica gel, eluting with diethyl ether or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography or distillation.

Protocol 3: One-Pot Tandem Diboration/Suzuki Cross-Coupling

This protocol demonstrates the synthetic utility of the diboration product in a one-pot cascade reaction.[8]

-

Diboration Step: Perform the Pt-catalyzed enantioselective diboration of a terminal alkene (e.g., 1-octene, 1.0 equiv.) as described in Protocol 1 .

-

Coupling Reagent Addition: After stirring at 60 °C for 3 hours, cool the reaction mixture to ambient temperature. To the same vial, add Pd(OAc)₂ (1.0 mol %), RuPhos (1.0 mol %), the aryl electrophile (e.g., bromobenzene, 1.5 equiv.), and potassium hydroxide (KOH, 3.0 equiv.).

-

Solvent Adjustment: Add additional THF and deoxygenated water to achieve a 10:1 v/v ratio and a final substrate concentration of 0.1 M.

-

Cross-Coupling Reaction: Heat the reaction mixture to 70 °C for 12 hours.

-

Work-up and Oxidation: Cool the reaction to room temperature. Perform a standard aqueous work-up. The resulting C-C coupled boronate ester can be oxidized directly (as in Protocol 1, Step 7) to yield the corresponding enantiomerically-enriched secondary alcohol.[8] Purify the final product by flash column chromatography.

Visualized Mechanisms and Workflows

// Nodes Pt0 [label="Pt(0)L\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; B2pin2 [label="B₂(pin)₂", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; PtBoryl [label="L-Pt(Bpin)₂\nBis(boryl) Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkene [label="Alkene\n(R-CH=CH₂)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; PtAlkene [label="Alkene Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Insertion [label="Migratory Insertion\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="1,2-Diborylalkane", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pt0 -> PtBoryl [label="Oxidative\nAddition", color="#EA4335"]; PtBoryl -> PtAlkene [label="Alkene\nCoordination", color="#4285F4"]; PtAlkene -> Insertion [label="Migratory Insertion\n(Stereodefining Step)", color="#FBBC05"]; Insertion -> Pt0 [label="Reductive\nElimination", color="#34A853"];

// Invisible nodes for positioning {rank=same; B2pin2; Alkene;} {rank=same; Pt0; Product;}

// Input/Output Edges B2pin2 -> Pt0 [style=dashed, arrowhead=vee, color="#5F6368"]; Alkene -> PtBoryl [style=dashed, arrowhead=vee, color="#5F6368"]; Insertion -> Product [style=dashed, arrowhead=vee, color="#5F6368"]; }

Figure 1. Generalized catalytic cycle for the platinum-catalyzed diboration of an alkene.

// Nodes B2pin2 [label="B₂(pin)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (MeO⁻)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Adduct [label="[B₂(pin)₂OMe]⁻\nActivated Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkene [label="Alkene", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; TS [label="Transition State", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Boryl-substituted\nCarbanion", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="1,2-Diborylalkane", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; MeOH [label="MeOH", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges {B2pin2, Base} -> Adduct [label="Base Activation", color="#EA4335"]; {Adduct, Alkene} -> TS [label="Nucleophilic Attack", color="#4285F4"]; TS -> Intermediate [color="#FBBC05"]; Intermediate -> Product [label="Protonation / Ring Closure", color="#34A853"];

// Positioning {rank=same; B2pin2; Base;} {rank=same; Adduct; Alkene;} {rank=same; Intermediate; MeOH;}

// Input/Output MeOH -> Intermediate [style=dashed, arrowhead=vee, color="#5F6368"];

}

Figure 2. Proposed mechanism for metal-free, base-catalyzed diboration of alkenes.

Figure 3. Experimental workflow for a one-pot tandem diboration/cross-coupling reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. Scope and Mechanism of the Pt-Catalyzed Enantioselective Diboration of Monosubstituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rh-Catalyzed Enantioselective Diboration of Simple Alkenes: Reaction Development and Substrate Scope [organic-chemistry.org]

- 4. faculty.washington.edu [faculty.washington.edu]